3,4-Bis(benzyloxy)styrene
Overview
Description
3,4-Bis(benzyloxy)styrene: is an organic compound with the molecular formula C22H20O2 It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a styrene molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)styrene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dihydroxybenzaldehyde.
Protection of Hydroxyl Groups: The hydroxyl groups are protected by converting them into benzyloxy groups using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of Styrene: The protected benzaldehyde is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styrene derivative.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3,4-Bis(benzyloxy)styrene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The styrene moiety can be reduced to form the corresponding ethylbenzene derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Formation of 3,4-bis(benzyloxy)benzaldehyde or 3,4-bis(benzyloxy)benzoic acid.
Reduction: Formation of 3,4-bis(benzyloxy)ethylbenzene.
Substitution: Formation of 3,4-bis(benzyloxy)nitrobenzene or 3,4-bis(benzyloxy)bromobenzene.
Scientific Research Applications
Chemistry: 3,4-Bis(benzyloxy)styrene is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, it can be used as a precursor for the synthesis of bioactive compounds that may have potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)styrene depends on the specific reactions it undergoes. For example:
Oxidation: The benzyloxy groups are oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.
Reduction: The styrene moiety is reduced by the addition of hydrogen atoms, typically facilitated by a catalyst.
Substitution: Electrophilic substitution involves the attack of an electrophile on the aromatic ring, leading to the replacement of a hydrogen atom with the electrophile.
Comparison with Similar Compounds
3,4-Dibenzyloxy-trans-β-nitrostyrene: This compound has a similar structure but contains a nitro group instead of a styrene moiety.
3,4-Bis(benzyloxy)benzaldehyde: This compound has an aldehyde group instead of a styrene moiety.
3,4-Bis(benzyloxy)benzoic acid: This compound has a carboxylic acid group instead of a styrene moiety.
Properties
IUPAC Name |
4-ethenyl-1,2-bis(phenylmethoxy)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h2-15H,1,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIBQUNZQUOOOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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